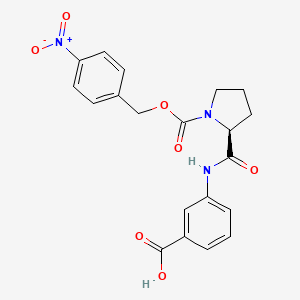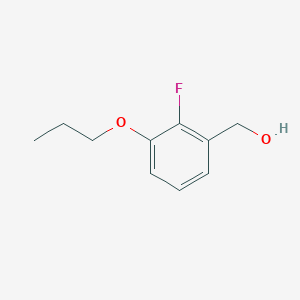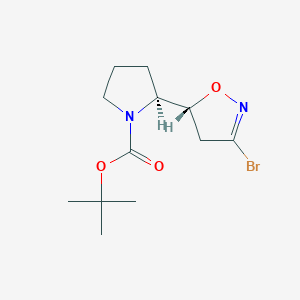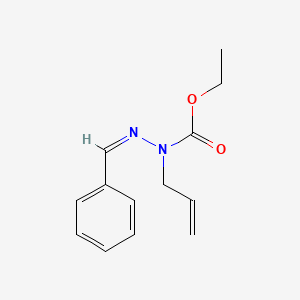
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is an organic compound that belongs to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of benzaldehyde with ethyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired hydrazone product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone to its corresponding hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. Additionally, the hydrazone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate: Unique due to its specific substitution pattern and hydrazone functionality.
Benzylidenehydrazinecarboxylates: A broader class of compounds with varying substituents on the benzylidene and hydrazine moieties.
Hydrazones: A diverse group of compounds with different aldehyde or ketone precursors.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
ethyl N-[(Z)-benzylideneamino]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11- |
InChI-Schlüssel |
VPNCLKWEWRFDOA-KAMYIIQDSA-N |
Isomerische SMILES |
CCOC(=O)N(CC=C)/N=C\C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)N(CC=C)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



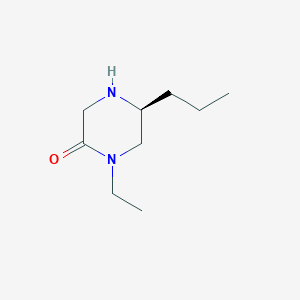

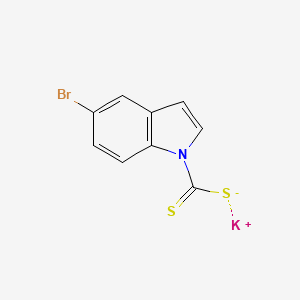
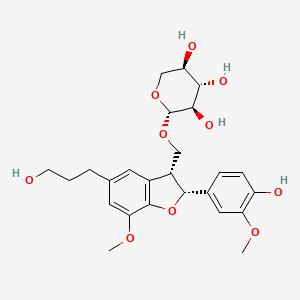

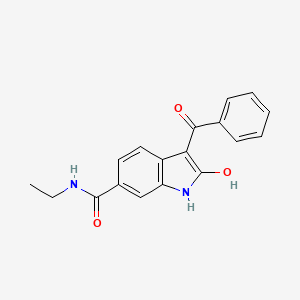
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
